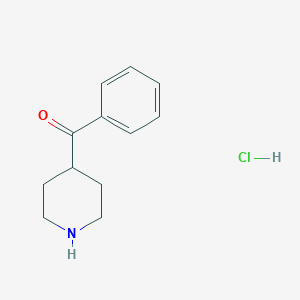

4-Benzoylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYKIFZJQXOUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369131 | |

| Record name | 4-Benzoylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-80-6 | |

| Record name | Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-Benzoylpiperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzoylpiperidine hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a qualitative solubility profile based on the physicochemical properties of the compound, detailed experimental protocols for solubility determination, and a template for data presentation.

Qualitative Solubility Profile

This compound (CAS No: 25519-80-6) is the hydrochloride salt of an organic base.[1] This structure suggests that its solubility will be highly dependent on the polarity and protic nature of the solvent. As an amine hydrochloride, it is expected to be soluble in water.[2][3] Its solubility in organic solvents can be predicted as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl groups of these solvents can solvate both the chloride anion and the protonated piperidine ring through hydrogen bonding. Patents describing reactions involving this compound often use ethanol as a solvent, implying good solubility.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to high solubility is expected. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, as well as many inorganic salts.[5][6][7] Acetonitrile is also a polar aprotic solvent used in reactions with this compound, suggesting it is a viable solvent.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low to negligible solubility is predicted. The ionic nature of the hydrochloride salt makes it incompatible with nonpolar, non-hydrogen bonding solvents.

Quantitative Solubility Data

As precise, publicly available quantitative data is scarce, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a specified temperature (e.g., 25 °C).

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Nonpolar Aprotic | Dichloromethane | |||

| Toluene | ||||

| Diethyl Ether | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vortex mixer

-

Centrifuge

Procedure

-

Preparation of the Sample:

-

Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure the solution is saturated.

-

Record the approximate amount of solid added.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Determining Equilibrium Solubility.

References

- 1. This compound | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. US8658131B2 - Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand - Google Patents [patents.google.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS - Patent 1940835 [data.epo.org]

Characterization of 4-Benzoylpiperidine Hydrochloride (CAS 37586-22-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 4-Benzoylpiperidine hydrochloride (CAS 37586-22-4), a key intermediate in the synthesis of various central nervous system (CNS) depressants. This document outlines its physicochemical properties and details the analytical techniques crucial for its identification and quality control.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 37586-22-4 | N/A |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 226 °C | N/A |

| IUPAC Name | phenyl(piperidin-4-yl)methanone;hydrochloride | [1] |

Analytical Characterization

A complete characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the benzoyl group, and the carbons of the piperidine ring. The carbonyl carbon signal would be the most downfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, C-H bonds of the aromatic and piperidine rings, and N-H stretching of the piperidinium hydrochloride.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1685 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2800-3000 |

| N-H (salt) | ~2400-2700 (broad) |

| C-N | ~1000-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed. For 4-Benzoylpiperidine (the free base, MW = 189.25 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 190.1. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the benzoyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A validated reverse-phase HPLC method is typically employed for the analysis of aromatic ketones and piperidine-containing compounds. While a specific validated method for this compound is not publicly available, a starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the benzoyl chromophore absorbs, such as 254 nm.[3][4][5]

Experimental Protocols

The following are general experimental protocols that can be adapted for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[6][7]

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of the aqueous and organic components. Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working standards and sample solutions by appropriate dilution.

-

Chromatographic Conditions:

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and acetonitrile/methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.[4][5]

-

Detector: UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.

Caption: General workflow for the characterization of a chemical compound.

References

- 1. This compound | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl(piperidin-4-yl)methanone Hydrochloride: A Comprehensive Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for phenyl(piperidin-4-yl)methanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: phenyl(piperidin-4-yl)methanone;hydrochloride[1] Synonyms: 4-Benzoylpiperidine hydrochloride[1] CAS Number: 25519-80-6[1] Molecular Formula: C₁₂H₁₆ClNO[1] Molecular Weight: 225.72 g/mol [1]

Spectral Data

A complete spectral analysis is crucial for the unambiguous identification and characterization of phenyl(piperidin-4-yl)methanone hydrochloride. The following sections present the available spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of phenyl(piperidin-4-yl)methanone hydrochloride was obtained, and the key absorption bands are summarized in the table below.

Table 1: FT-IR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | N-H stretch (secondary amine salt) |

| ~1680 | C=O stretch (ketone) |

| ~1600, 1450 | C=C stretch (aromatic ring) |

| ~750, 700 | C-H bend (monosubstituted benzene) |

Note: The broad absorption in the high-wavenumber region is characteristic of the ammonium hydrochloride salt.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.

Table 2: Raman Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1660 | C=O stretch (ketone) |

| ~1600 | Aromatic C=C stretch |

| ~1000 | Aromatic ring breathing mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental ¹H NMR and ¹³C NMR data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The following are predicted peak assignments based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0-8.5 | br s | 2H | N-H₂⁺ (piperidine) |

| ~7.9-7.8 | m | 2H | Aromatic H (ortho to C=O) |

| ~7.6-7.4 | m | 3H | Aromatic H (meta and para to C=O) |

| ~3.5-3.3 | m | 3H | CH (methine) and CH₂ (axial, adjacent to N) |

| ~3.1-2.9 | m | 2H | CH₂ (equatorial, adjacent to N) |

| ~2.2-2.0 | m | 2H | CH₂ (axial) |

| ~1.9-1.7 | m | 2H | CH₂ (equatorial) |

Table 4: Predicted ¹³C NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~136 | Aromatic C (ipso, attached to C=O) |

| ~133 | Aromatic C (para to C=O) |

| ~129 | Aromatic C (ortho to C=O) |

| ~128 | Aromatic C (meta to C=O) |

| ~45 | CH (methine) |

| ~43 | CH₂ (adjacent to N) |

| ~28 | CH₂ |

Mass Spectrometry

No publicly available experimental mass spectral data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The expected molecular ion peak for the free base would be at m/z 189.13.

Table 5: Predicted Mass Spectrometry Data for Phenyl(piperidin-4-yl)methanone (Free Base)

| m/z | Assignment |

| 189 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed experimental protocols are essential for the reproduction of spectral data. The following are generalized procedures for the techniques mentioned above.

Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[1] Sample Preparation: A small amount of the solid phenyl(piperidin-4-yl)methanone hydrochloride was finely ground and intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1] Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1] Sample Preparation: A small amount of the solid sample was placed in a glass capillary tube. Data Acquisition: The sample was irradiated with a laser, and the scattered light was collected and analyzed to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Approximately 5-10 mg of phenyl(piperidin-4-yl)methanone hydrochloride was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry (General Protocol)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Sample Preparation: For ESI, the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. For EI, a small amount of the solid sample was introduced directly into the ion source. Data Acquisition: The mass spectrum was recorded over a suitable mass-to-charge (m/z) range.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectral analysis and a simplified representation of the structural components of phenyl(piperidin-4-yl)methanone hydrochloride.

References

An In-depth Technical Guide to the ¹H NMR Analysis of 4-Benzoylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Benzoylpiperidine hydrochloride. Due to the limited availability of specific, publicly accessible experimental spectra, this document presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally related compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of its molecular structure, considering the electronic effects of the benzoyl and protonated piperidine functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-7, H-11 (ortho-protons of benzoyl group) | 7.9 - 8.1 | Doublet (d) | 2H |

| H-9 (para-proton of benzoyl group) | 7.6 - 7.7 | Triplet (t) | 1H |

| H-8, H-10 (meta-protons of benzoyl group) | 7.4 - 7.6 | Triplet (t) | 2H |

| H-4 (methine proton on piperidine ring) | 3.5 - 3.8 | Multiplet (m) | 1H |

| H-2ax, H-6ax (axial protons on piperidine ring) | 3.3 - 3.6 | Multiplet (m) | 2H |

| H-2eq, H-6eq (equatorial protons on piperidine ring) | 3.0 - 3.3 | Multiplet (m) | 2H |

| H-3ax, H-5ax (axial protons on piperidine ring) | 2.0 - 2.3 | Multiplet (m) | 2H |

| H-3eq, H-5eq (equatorial protons on piperidine ring) | 1.8 - 2.0 | Multiplet (m) | 2H |

| NH₂⁺ (protons on nitrogen) | 9.0 - 10.0 | Broad Singlet (br s) | 2H |

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum for a sample of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD). The choice of solvent will depend on the desired exchange characteristics of the amine protons.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The instrument should be locked onto the deuterium signal of the solvent.

-

Shimming of the magnetic field is crucial to obtain optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Angle: A 30° pulse angle is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate all signals.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.

Figure 1. Molecular structure of this compound with proton numbering.

Mass spectrometry data for 4-Benzoylpiperidine hydrochloride

An In-depth Technical Guide to the Mass Spectrometry of 4-Benzoylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry data, experimental protocols, and potential fragmentation pathways for this compound. This compound is a notable member of the benzoylpiperidine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules targeting the central nervous system, including anti-psychotic, anti-cancer, and neuroprotective agents.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | PubChem[2] |

| Molecular Weight | 225.71 g/mol | PubChem[2] |

| Monoisotopic Mass | 225.0920418 Da | PubChem[2] |

Predicted Mass Spectrometry Fragmentation

Based on established fragmentation rules for ketones, aromatic compounds, and cyclic amines, a theoretical fragmentation pattern for the parent compound (phenyl(piperidin-4-yl)methanone, M) can be predicted. The molecular ion (M⁺˙) of the free base would have an m/z of 189.115. The hydrochloride salt would likely dissociate in the ion source.

Key fragmentation mechanisms include alpha cleavage adjacent to the carbonyl group and cleavage within the piperidine ring.

Table 2: Predicted Major Fragment Ions for 4-Benzoylpiperidine (Free Base)

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 189.115 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 120.045 | [C₇H₅O]⁺ | α-cleavage with loss of the piperidine ring, forming a benzoyl cation. |

| 105.034 | [C₇H₅O]⁺ | α-cleavage with loss of the piperidine ring, forming a benzoyl cation. This is a very common fragment for aromatic ketones.[3][4][5] |

| 77.039 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |

| 84.081 | [C₅H₁₀N]⁺ | Cleavage of the bond between the carbonyl carbon and the piperidine ring. |

Experimental Protocols

The following outlines a general protocol for the analysis of a small molecule solid like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

-

Objective: To prepare a clean, soluble sample for injection into the LC-MS system.

-

Methodology:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.

-

Perform serial dilutions from the stock solution to create a working solution with a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

-

2. Liquid Chromatography (LC)

-

Objective: To separate the analyte from any impurities before it enters the mass spectrometer.

-

Typical Parameters:

-

Column: A reverse-phase column (e.g., C18) is commonly used for molecules of this polarity.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to ensure good peak shape and separation.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

3. Mass Spectrometry (MS)

-

Objective: To ionize the analyte and measure the mass-to-charge ratio of the parent ion and its fragments.

-

Typical Parameters:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this molecule due to the presence of the basic piperidine nitrogen.

-

Scan Mode: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) or data-dependent acquisition to generate fragment ions.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a comprehensive fragmentation pattern.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the most likely fragmentation pathways for 4-Benzoylpiperidine upon ionization.

General Experimental Workflow

This diagram shows a typical workflow for analyzing a small molecule like this compound.

Application in Drug Discovery

The benzoylpiperidine scaffold is a key pharmacophore in medicinal chemistry. This diagram illustrates its central role in the development of therapeutics that modulate signaling pathways in the central nervous system.

References

The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine moiety, a versatile and privileged scaffold in medicinal chemistry, has emerged as a cornerstone in the design of a diverse array of therapeutic agents. Its unique structural features and favorable physicochemical properties have led to its incorporation into a multitude of biologically active molecules, spanning a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of the benzoylpiperidine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this critical area of drug discovery.

The phenyl(piperidin-4-yl)methanone fragment, the core of the benzoylpiperidine scaffold, is noted for its metabolic stability.[1][2][3][4] It is often considered a potential bioisostere of the piperazine ring, offering a reliable chemical framework for drug design.[1][2][3][4] This scaffold is a key component in small molecules with a broad spectrum of therapeutic applications, including anticancer, antipsychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective properties.[1][2][4]

I. Quantitative Biological Activity Data

The biological efficacy of benzoylpiperidine derivatives has been quantified against a variety of molecular targets. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of representative compounds across several key therapeutic areas.

A. Anticancer Activity

The benzoylpiperidine scaffold is a key feature in numerous anticancer drugs that act through diverse mechanisms, including the inhibition of enzymes crucial for cancer progression, such as monoacylglycerol lipase (MAGL).[5][6]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [7] |

| Compound 2 | HCT116 (Colon) | 0.34 | [7] |

| Compound 10 | A549 (Lung) | 11.67 ± 2.49 | [6] |

| Compound 11 | A549 (Lung) | 16.67 ± 5.56 | [6] |

| Compound 11 | HL-60 (Leukemia) | 16.80 | [8] |

| Compound 11 | Z138 (Lymphoma) | 18.50 | [8] |

| Compound 11 | DND-41 (Leukemia) | 19.20 | [8] |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [9] |

| Compound 25 | HOP-92 (Lung) | 1.35 (GI50) | [9] |

B. Antipsychotic and Neurological Activity

Benzoylpiperidine derivatives have shown significant activity as ligands for various receptors in the central nervous system, including dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets for antipsychotic medications.[10][11]

| Compound ID | Target Receptor | Ki (nM) | IC50 (nM) | pKi | Reference |

| Compound 21 | Acetylcholinesterase | - | 0.56 | - | [10] |

| Compound 31 | 5-HT2A | - | 1.1 | - | [10] |

| Compound 32 | 5-HT2A | - | 6.0 | - | [10] |

| Compound 32 | D2 | - | 12 | - | [10] |

| Compound 33 | 5-HT2A | - | 2.4 | - | [10] |

| Compound 34 | 5-HT2A | - | - | 8.04 | [7] |

| Compound 34 | D2 | - | - | 6.25 | [7] |

| Compound 39 | 5-HT2A | - | - | 8.25 | [10] |

| Compound 39 | D2 | - | - | 6.00 | [10] |

| Compound 63 | 5-HT2A | 4 | - | - | [10] |

| Compound 64 | 5-HT2A | 27 | - | - | [10] |

II. Key Signaling Pathways

The therapeutic effects of benzoylpiperidine derivatives are often mediated through their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.

A. Serotonin 5-HT2A Receptor Signaling

Antagonism of the 5-HT2A receptor is a key mechanism for many atypical antipsychotics.[7] This receptor primarily signals through the Gq/G11 pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.[7]

B. Dopamine D2 Receptor Signaling

Dopamine D2 receptor antagonists are central to the action of many antipsychotic drugs. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of benzoylpiperidine derivatives.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[1]

Principle: The assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the chromophore.[1]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds and a reference inhibitor (e.g., Donepezil)

-

96-well microplate and reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup (96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]

-

Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

B. Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against human recombinant MAGL.[2]

Principle: The assay measures the hydrolysis of the substrate 4-nitrophenylacetate (4-NPA) by MAGL, which produces the chromogenic product 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically.

Materials:

-

Human recombinant MAGL

-

4-Nitrophenylacetate (4-NPA) substrate

-

Tris buffer (10 mM, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA)

-

Test compounds and a reference inhibitor

-

96-well microplate and reader

-

DMSO for compound dissolution

Procedure:

-

Reagent Preparation: Prepare a stock solution of 4-NPA. A 17 mM ethanolic solution can be diluted in the assay buffer to the desired final concentration (e.g., 250 µM).[11] Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup (96-well plate, final volume 200 µL):

-

Add 150 µL of 133.3 µM 4-NPA to each well.[2]

-

Add 10 µL of the test compound solution in DMSO (or DMSO alone for control) to the appropriate wells.

-

Add 40 µL of the MAGL enzyme solution to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 405-415 nm at regular intervals.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

C. Cell Viability (MTT) Assay

This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][12]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of living cells.[12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

D. Competitive Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of unlabeled compounds for the 5-HT2A receptor.[7]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]Ketanserin) for binding to the 5-HT2A receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Reference Antagonist: Ketanserin (for non-specific binding).

-

Test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filter plates.

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Assay Setup (96-well plate, final volume 200 µL):

-

Total Binding: 50 µL Assay Buffer + 50 µL [3H]Ketanserin + 100 µL membrane suspension.

-

Non-specific Binding: 50 µL Ketanserin (high concentration) + 50 µL [3H]Ketanserin + 100 µL membrane suspension.

-

Test Compound: 50 µL of test compound (at various concentrations) + 50 µL [3H]Ketanserin + 100 µL membrane suspension.[7]

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[7]

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the competition curve.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

-

IV. Conclusion

The benzoylpiperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity across a wide range of biological targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a solid foundation for the rational design and evaluation of new benzoylpiperidine-based drug candidates. Further exploration of this privileged structure is poised to yield the next generation of innovative medicines to address unmet medical needs.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

4-Benzoylpiperidine Hydrochloride: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylpiperidine hydrochloride is a versatile synthetic building block that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, coupled with a reactive benzoyl group, provides a valuable scaffold for the design and synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.72 g/mol | [1] |

| CAS Number | 37586-22-4 | [1] |

| Melting Point | 226-227 °C | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis of this compound

The most common synthetic route to this compound starts from 1-acetyl-4-piperidinecarboxylic acid. The synthesis involves a three-step process:

-

Formation of the Acid Chloride: 1-Acetyl-4-piperidinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Friedel-Crafts Acylation: The acid chloride undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the benzoyl group at the 4-position of the piperidine ring.

-

Deprotection and Salt Formation: The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis, followed by the formation of the hydrochloride salt.[1]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Acetyl-4-piperidinecarbonyl chloride To a solution of 1-acetyl-4-piperidinecarboxylic acid (1 equivalent) in anhydrous dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 1-Acetyl-4-benzoylpiperidine To a suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous 1,2-dichloroethane, a solution of the crude 1-acetyl-4-piperidinecarbonyl chloride (1 equivalent) in 1,2-dichloroethane is added dropwise at 0 °C. Benzene (5 equivalents) is then added, and the reaction mixture is heated to reflux for 2 hours. After cooling, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound The crude 1-acetyl-4-benzoylpiperidine is dissolved in aqueous hydrochloric acid (e.g., 6 M HCl) and heated to reflux for several hours until the deprotection is complete (monitored by TLC). The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried to afford this compound.

Applications as a Synthetic Building Block

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The secondary amine of the piperidine ring is readily available for N-alkylation or N-acylation, while the benzoyl group can be chemically modified.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Derivatives of 4-benzoylpiperidine have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. For instance, N-benzyl derivatives of 4-benzoylpiperidine have been extensively studied.

A notable example is the synthesis of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, a highly potent AChE inhibitor with an IC₅₀ of 0.56 nM.[2] The synthesis involves the N-alkylation of a piperidine derivative followed by further functionalization.

Another important class of AChE inhibitors derived from a related piperidine scaffold are analogues of Donepezil. The synthesis of these compounds often involves the reductive amination of a substituted piperidone with an appropriate amine. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil analogue) has an IC₅₀ of 5.7 nM for AChE.[3]

Caption: Mechanism of Acetylcholinesterase Inhibition.

Table 1: SAR of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors

| Compound | R Group on Benzyl Ring | IC₅₀ (nM) vs. AChE | Reference |

| Donepezil Analogue | 5,6-dimethoxy-1-oxoindan-2-yl | 5.7 | [3] |

| Derivative 21 | 4'-(benzylsulfonyl)benzoyl | 0.56 | [2] |

| Compound 19 | 2-phenylacetate with p-F | 5.10 | [4] |

| Galantamine (Reference) | - | 1.19 | [4] |

Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of various diseases, including cancer and neurodegenerative disorders. Benzoylpiperidine derivatives have been identified as potent and reversible MAGL inhibitors.

For example, (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone has been synthesized and evaluated as a MAGL inhibitor.[5] The structure-activity relationship (SAR) studies have shown that modifications on both the N-acyl group and the 4-benzoyl moiety can significantly impact the inhibitory potency.

Caption: Inhibition of Monoacylglycerol Lipase.

Table 2: SAR of Benzoylpiperidine Derivatives as MAGL Inhibitors

| Compound | N-Acyl Group | 4-Benzoyl Substitution | IC₅₀ (nM) vs. MAGL | Reference |

| Lead Compound | 4-methoxybenzoyl | 4-chlorobenzoyl | 8600 | [6] |

| Optimized Compound 17b | 4-methoxybenzoyl with modification | 4-chlorobenzoyl | 650 | [6] |

| Benzylpiperidine Derivative 7 | 3-hydroxybenzoyl | 4-pyridyl | 133.9 | [7] |

| Benzylpiperidine Derivative 13 | Modified 3-hydroxybenzoyl | 4-pyridyl | 2.0 | [7] |

Ligands for G-Protein Coupled Receptors (GPCRs)

The 4-benzoylpiperidine scaffold is also present in ligands targeting various G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in numerous physiological processes. The development of selective GPCR ligands is a major focus of drug discovery.

Derivatives of 4-benzoylpiperidine can act as either agonists or antagonists at different GPCRs. The specific signaling pathway modulated by these ligands (e.g., Gs, Gi, or Gq) determines their cellular response.

Caption: General GPCR Signaling Pathway.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would typically show signals for the aromatic protons of the benzoyl group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule. For N-benzyl derivatives, additional signals for the benzylic protons and the aromatic protons of the benzyl group would be observed.[8][9][10][11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, and the carbons of the piperidine ring.[8][9][10][11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ketone, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum of 4-benzoylpiperidine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the piperidine ring and the benzoyl group, as well as fragmentation of the piperidine ring itself.[12][13]

Experimental Protocols for Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[6][14][15][16][17]

-

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Monoacylglycerol Lipase (MAGL) Activity Assay

Several methods are available to measure MAGL activity, including fluorometric and colorimetric assays.[18][19][20][21]

-

Principle (Fluorometric Assay): A fluorogenic substrate is cleaved by MAGL to release a fluorescent product. The increase in fluorescence over time is proportional to the enzyme activity.

-

Procedure:

-

Prepare a suitable assay buffer.

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAGL enzyme (recombinant or from tissue homogenates).

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

GPCR Functional Assays (cAMP Measurement)

For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess ligand activity.[22][23][24][25][26]

-

Principle: Gs-coupled receptors, upon activation by an agonist, stimulate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. These changes can be measured using various techniques, including immunoassays (e.g., HTRF) or reporter gene assays.

-

Procedure (HTRF-based cAMP assay):

-

Culture cells expressing the GPCR of interest.

-

Treat the cells with the test compound (agonist or antagonist).

-

For antagonist testing, co-incubate with a known agonist.

-

Lyse the cells and add the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

-

Measure the FRET signal using a plate reader. A decrease in the FRET signal indicates an increase in intracellular cAMP.

-

Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries for drug discovery. As demonstrated in this guide, derivatives of 4-benzoylpiperidine have shown significant potential as inhibitors of important enzymes like acetylcholinesterase and monoacylglycerol lipase, as well as modulators of GPCRs. The detailed protocols and compiled data provided herein are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel therapeutic agents based on this privileged scaffold.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 16. scribd.com [scribd.com]

- 17. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cAMP assay for GPCR ligand characterization: application of BacMam expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 4-Benzoylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzoylpiperidine hydrochloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound is a white to off-white solid, often in powder or crystalline powder form[1][2][3][4]. It is reported to be slightly soluble in methanol and water[1][3][4].

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ClNO | [1][5][6] |

| Molecular Weight | 225.71 g/mol | [1][6] |

| CAS Number | 25519-80-6 (Primary), 72034-25-4, 37586-22-4 | [1][5][7] |

| Appearance | White to off-white solid/powder/crystalline powder | [1][2][3][4] |

| Solubility | Slightly soluble in methanol and water | [1][3][4] |

Stability Profile and Recommended Storage

This compound is generally considered stable under recommended storage conditions[8][9]. However, the specific temperature for optimal stability varies across different suppliers. To ensure the long-term integrity of the compound, it is crucial to adhere to the storage conditions specified by the manufacturer.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a dry, cool, and well-ventilated place. Recommended temperatures vary: Room Temperature, 4°C, or -20°C. | [1][3][4][8][10] |

| Atmosphere | Store in an inert atmosphere and keep the container tightly sealed. | [3] |

| Light | Protect from light. | - |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and bases. | [8][9] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present (a tertiary amine within the piperidine ring and a ketone).

dot

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating analytical method. These should be adapted and optimized for the specific laboratory conditions and equipment.

Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

dot

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method Development

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 240 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Biological Context: Relevance in Signaling Pathways

The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds[6][10]. Derivatives of 4-Benzoylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in the therapeutic strategy for Alzheimer's disease[9].

dot

Caption: Dual inhibition of AChE and SERT by a 4-Benzoylpiperidine derivative.

Conclusion

References

- 1. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. (Benzoylphenyl)piperidines: a new class of immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Benzoylpiperidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoylpiperidine moiety, a prominent privileged structure in medicinal chemistry, forms the backbone of a multitude of biologically active compounds. Its remarkable versatility allows it to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This adaptability, coupled with favorable pharmacokinetic properties such as metabolic stability, has cemented the benzoylpiperidine scaffold as a cornerstone in the development of therapeutics for a wide array of diseases, from central nervous system disorders to cancer.[1][2][3] This technical guide provides a comprehensive overview of the key characteristics of the benzoylpiperidine privileged structure, including its synthesis, structure-activity relationships (SAR), and its role in modulating key signaling pathways.

Core Characteristics of the Benzoylpiperidine Scaffold

The phenyl(piperidin-4-yl)methanone fragment, the formal name for the benzoylpiperidine core, is recognized for its metabolic stability and its utility as a potential bioisostere of the piperazine ring.[1][2][3] This structural feature is prevalent in numerous therapeutic agents, including antipsychotics, anti-cancer agents, and neuroprotective compounds.[4]

Data Presentation: Quantitative Structure-Activity Relationships

The following tables summarize the quantitative data for various benzoylpiperidine derivatives, highlighting their potency and selectivity against different biological targets.

Table 1: Benzoylpiperidine-Based Monoacylglycerol Lipase (MAGL) Inhibitors [5][6][7]

| Compound | Modifications | hMAGL IC50 (nM) | Selectivity over FAAH |

| 18 | Reference Compound | - | - |

| 19 | Introduction of a benzoylpiperidine core | - | Selective |

| 20 | p-isopropyl on benzoyl, p-fluoro on phenol | 80 | >125-fold |

| 21 | Diarylsulfide linker | 30 | >333-fold |

| 7 | Benzylpiperidine scaffold | 133.9 | ~44-fold |

| 10a | p-fluoro on phenol | - | - |

| 11b | 4-trifluoromethyl on pyridine | - | - |

| 13 | Combined modifications of 10a and 11b | 2.0 | >5000-fold |

Table 2: Benzoylpiperidine Derivatives as 5-HT2A Receptor Antagonists [8]

| Compound | Moiety | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/5-HT2C Selectivity |

| Ketanserin | Reference | - | - | - |

| Altanserin | Reference | - | - | - |

| Various Derivatives | 6-fluorobenzisoxazolylpiperidine | High Affinity | Moderate Affinity | >100 |

| Various Derivatives | p-fluorobenzoylpiperidine | High Affinity | Moderate Affinity | >100 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key benzoylpiperidine intermediate and for representative biological assays used to evaluate the activity of benzoylpiperidine-containing compounds.

Synthesis of 4-Benzoylpiperidine Hydrochloride[9]

This multi-step synthesis is a common route to obtaining the 4-benzoylpiperidine core.

Step 1: Synthesis of 1-Acetyl-4-piperidinecarboxylic acid chloride

-

To a solution of 1-acetyl-4-piperidinecarboxylic acid in a suitable solvent, add thionyl chloride (SOCl₂).

-

Stir the reaction mixture for 1 hour at 20 °C.

-

Remove the solvent under reduced pressure to yield the crude acid chloride.

Step 2: Friedel-Crafts Acylation

-

Dissolve the crude 1-acetyl-4-piperidinecarboxylic acid chloride in 1,2-dichloroethane.

-

Add aluminum chloride (AlCl₃) to the solution.

-

Heat the reaction mixture for 2 hours.

-

Cool the reaction and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent.

Step 3: Deprotection

-

Treat the product from Step 2 with aqueous hydrochloric acid (HCl).

-

Heat the mixture to facilitate the removal of the acetyl group.

-

Cool the reaction and isolate the this compound product, typically by crystallization.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution.

-

Initiate the reaction by adding the AChE enzyme solution.

-

After a brief pre-incubation period, add the ATCh substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the 5-HT2A receptor.

Procedure:

-

Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.

-

In test tubes or a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]ketanserin), and the test compound at various concentrations.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with an excess of a known high-affinity unlabeled ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways modulated by benzoylpiperidine-containing compounds and a typical drug discovery workflow.

Conclusion

The benzoylpiperidine scaffold continues to be a highly valuable and versatile privileged structure in drug discovery. Its inherent "drug-like" properties and the ability to be readily functionalized allow for the fine-tuning of pharmacological activity against a wide range of biological targets. The data, protocols, and pathways presented in this guide underscore the importance of the benzoylpiperidine core in the development of novel therapeutics. As our understanding of disease biology deepens, the rational design of new benzoylpiperidine-based molecules will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

- 1. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 2. biostock.se [biostock.se]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Benzoylpiperidine Hydrochloride from Isonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract